

Penicillin-streptomycin solution causing cell stress or altered morphology

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Compound of Interest

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Technical Support Center: Penicillin-Streptomycin (Pen-Strep) Issues

This guide addresses common issues researchers encounter regarding the use of Penicillin-Streptomycin (Pen-Strep) in cell culture, focusing on its potential to induce cell stress, alter morphology, and impact experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is Pen-Strep routinely used in cell culture?

Penicillin-Streptomycin is a widely used antibiotic cocktail that targets a broad range of gram-positive and gram-negative bacteria.^{[1][2]} It is often added to culture media as a prophylactic measure to prevent bacterial contamination, which can otherwise quickly ruin experiments.^[3] ^[4] Penicillin works by inhibiting the synthesis of the bacterial cell wall, while streptomycin inhibits protein synthesis by binding to the 30S ribosomal subunit.^{[2][5]}

Q2: Can Pen-Strep harm my mammalian cells?

Yes, despite its targeted action against bacteria, Pen-Strep can have off-target effects on mammalian cells.^[3] Streptomycin, in particular, can affect eukaryotic cells because mitochondria, which are crucial for cell metabolism and energy, are evolutionary descendants of bacteria and have similar ribosomes.^[6] These off-target effects can lead to unintended changes in cellular behavior, gene expression, and morphology.^{[4][7]}

Q3: What specific changes in cell morphology and behavior are linked to Pen-Strep use?

Studies have documented several significant changes, particularly in sensitive cell types:

- Altered Morphology: In C2C12 myotubes, streptomycin exposure led to a significant reduction in myotube diameter and fragmentation of the mitochondrial network.[6][8] Other signs of toxicity can include cells rounding up, sloughing off the plate, and the appearance of vacuoles.[2]
- Inhibited Differentiation and Growth: The same study on C2C12 myotubes showed that streptomycin inhibited myogenic differentiation and reduced overall protein synthesis rates. [6] Similar effects on differentiation have been noted in keratinocytes and human adipose tissue-derived stem cells.[6]
- Induced Cell Stress and Apoptosis: Pen-Strep treatment can upregulate genes associated with apoptosis (programmed cell death), drug response, and stress responses like the unfolded protein response.[5][7]

Q4: Can Pen-Strep interfere with my experimental data?

Absolutely. The use of Pen-Strep can be a significant confounding variable. In HepG2 liver cells, Pen-Strep treatment altered the expression of 209 genes and over 9,500 gene regulatory elements.[5][7] These changes involved critical pathways such as drug metabolism, cell differentiation, and stress response.[5][7] Therefore, if your research involves gene expression, cell signaling, differentiation, or metabolism, the use of antibiotics should be carefully considered as it can distort your results.[1][3]

Q5: Should I stop using Pen-Strep in my cultures?

The decision depends on your experimental context.

- For sensitive assays (e.g., gene expression, metabolism, differentiation studies), it is highly recommended to culture cells without antibiotics to ensure the reliability and reproducibility of your findings.[4][5]
- For routine cell line maintenance, thawing, or in shared facilities with a higher risk of contamination, short-term use may be justified.[1] The most reliable long-term defense

against contamination is a strict and consistent aseptic technique.[1][3]

Troubleshooting Guide

Problem: My cells exhibit altered morphology (e.g., smaller size, rounding, fragmentation) or poor growth, and I use Pen-Strep.

This guide provides a logical workflow to determine if Pen-Strep is the causative agent.

Step 1: Initial Observation and Assessment

- Document Changes: Carefully note the specific morphological changes. Are cells smaller, detached, granular, or vacuolated?
- Check for Obvious Contamination: Before blaming the antibiotic, rule out common contaminants. Bacterial contamination often causes turbidity (cloudiness) and a sudden pH drop (yellow media), while fungi or yeast may appear as filamentous structures or budding particles.[9]
- Review Culture Conditions: Confirm that other parameters (CO₂ levels, temperature, media formulation, serum quality) are optimal and have not recently changed.[10]

Step 2: Formulate a Hypothesis - Could Pen-Strep be the cause?

If there is no obvious contamination and other conditions are stable, Pen-Strep becomes a primary suspect, especially in sensitive or differentiation-prone cell lines.[6]

Step 3: Test the Hypothesis

The most direct way to test this is to compare cells grown with and without the antibiotic.

- Prepare Parallel Cultures: Thaw a fresh, early-passage vial of your cells.
- Split the Population: Culture one group in your standard medium containing Pen-Strep and a second group in identical medium without Pen-Strep.
- Culture for Multiple Passages: Maintain both cell populations for at least 2-3 passages. This allows the antibiotic-free culture to recover from any underlying stress and for differences to become apparent.

- Observe and Compare: Regularly assess cell morphology, confluence, and viability in both groups. If the cells in the antibiotic-free medium appear healthier and exhibit normal morphology, it strongly suggests Pen-Strep was causing the stress.

Step 4: Action and Resolution

- If Pen-Strep is the Cause: The recommended action is to switch to antibiotic-free culture permanently, relying on stringent aseptic technique.[\[4\]](#)
- If the Problem Persists: The issue likely lies with another component of your culture system (e.g., media, serum, plasticware, or a cryptic contaminant like mycoplasma).[\[10\]](#) It is critical to test for mycoplasma, as it is not visible by standard microscopy and is not affected by Pen-Strep.[\[1\]](#)

Quantitative Data Summary

The off-target effects of Pen-Strep, particularly streptomycin, have been quantified in several studies. The table below summarizes key findings.

Cell Line	Parameter Measured	Observation with Streptomycin	Quantitative Change	Citation
C2C12 Myotubes	Myotube Diameter	Significant reduction in size	~40-46% decrease	[6][8]
Differentiation Index	Impaired cell differentiation	25% lower	[6][8]	
Fusion Index	Reduced ability of myoblasts to fuse	~60% lower	[6][8]	
Mitochondrial Network	Fragmentation and reduced footprint	64% smaller footprint	[8]	
Mitochondrial Morphology	Shorter mitochondrial branches	34% shorter	[8]	
HepG2 Cells	Gene Expression	Widespread changes in expressed genes	209 responsive genes (157 up, 52 down)	[5][7]
Gene Regulation	Alteration of histone acetylation marks	9,514 responsive H3K27ac peaks	[5][7]	

Experimental Protocols

To investigate if Pen-Strep is causing cellular stress in your specific model, you can perform the following key experiments.

Protocol 1: Apoptosis Assessment by Annexin V/PI Staining

This protocol determines the proportion of cells undergoing apoptosis (programmed cell death).

Methodology:

- Cell Preparation: Culture cells in parallel with and without Pen-Strep for a minimum of 48-72 hours.
- Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ to minimize membrane damage. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Staining: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
- Incubation: Add 5 μ L of fluorescently-labeled Annexin V and 5 μ L of Propidium Iodide (PI) solution to 100 μ L of the cell suspension. Incubate for 15 minutes at room temperature, protected from light.
- Analysis: Add 400 μ L of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
 - Healthy cells: Annexin V negative, PI negative.
 - Early apoptotic cells: Annexin V positive, PI negative.
 - Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Protocol 2: Western Blot for Cellular Stress Markers

This protocol detects changes in the protein levels of key stress markers.

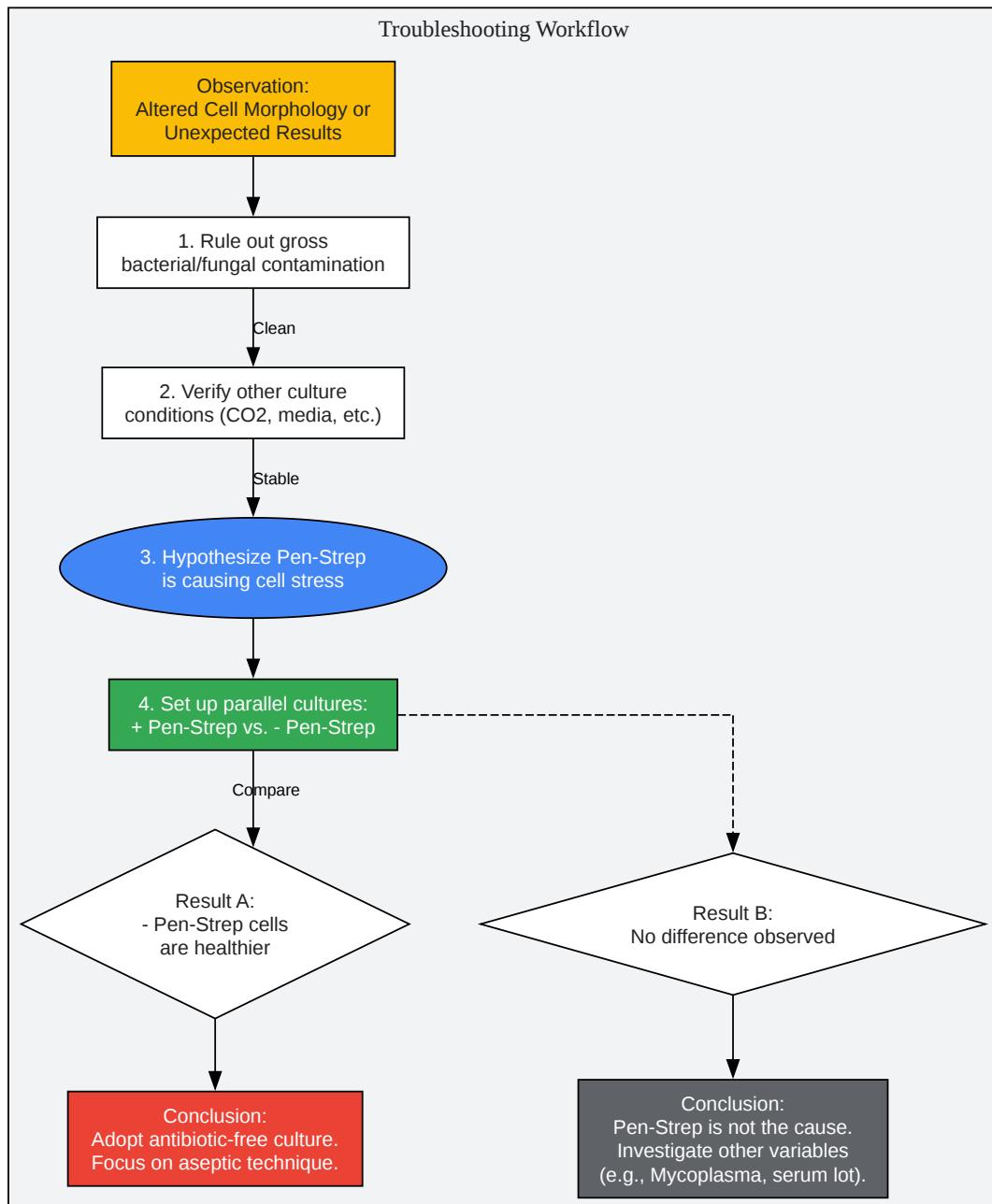
Methodology:

- Cell Lysis: After culturing cells with and without Pen-Strep, wash plates with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

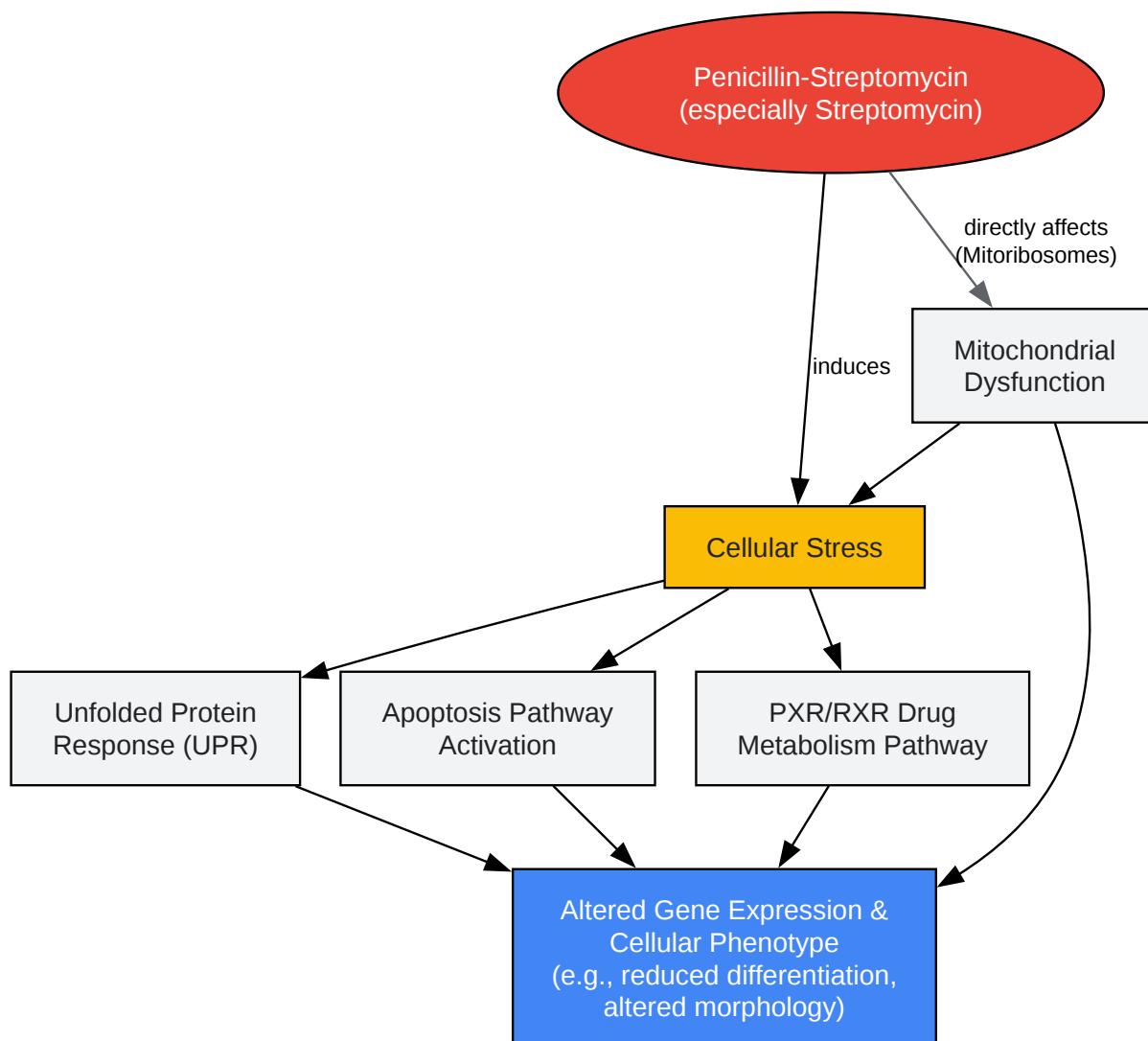
- Sample Preparation: Normalize all samples to the same protein concentration with Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against stress markers (e.g., ATF3, cleaved Caspase-3, CHOP) and a loading control (e.g., GAPDH, β-actin).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.

Signaling Pathways & Workflows

Visualizing the processes involved can help clarify the impact of Pen-Strep and the troubleshooting logic.

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Caption: Troubleshooting workflow for Pen-Strep induced cell stress.



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Caption: Potential signaling pathways affected by Pen-Strep.

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